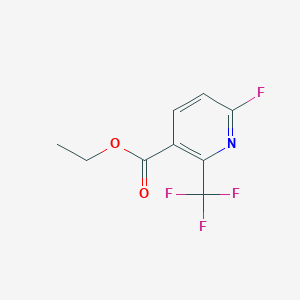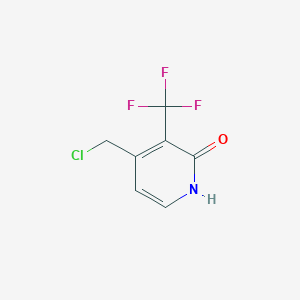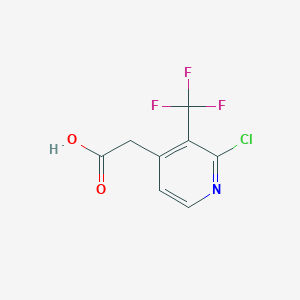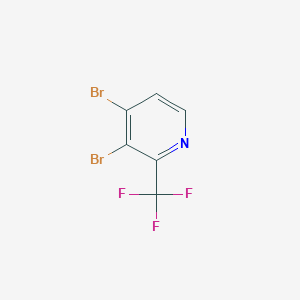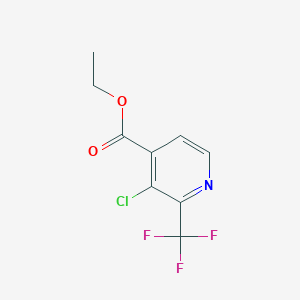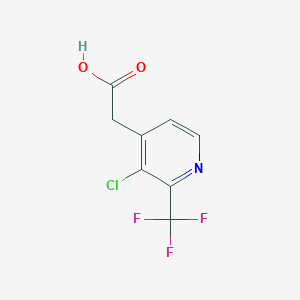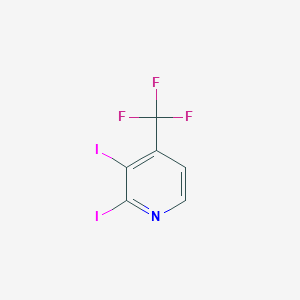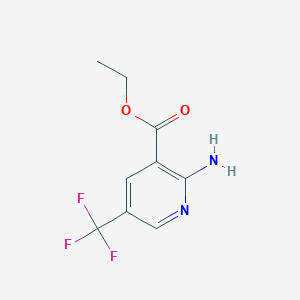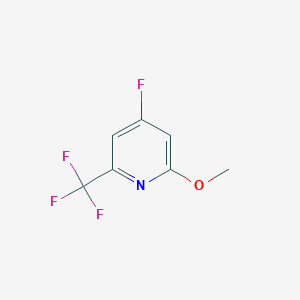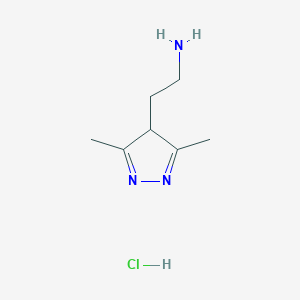![molecular formula C22H25BN2O2 B1408148 1-[(2-Phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 1430751-31-7](/img/structure/B1408148.png)
1-[(2-Phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Overview
Description
The compound “1-[(2-Phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole” is a boronic ester derivative . It has an empirical formula of C10H17BN2O2 and a molecular weight of 208.07 .
Synthesis Analysis
The synthesis of similar phenylboronic ester derivatives has been reported in the literature . The synthesis involves the combination of borate containing benzene rings and anisole structure . The structures of the synthesized compounds were characterized by FT-IR, 13C and 1H NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of similar phenylboronic ester derivatives has been determined by X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure .Chemical Reactions Analysis
Phenylboronic ester derivatives are widely used in biology, organic synthesis, catalysis, and crystal engineering . They have been used in Suzuki-Miyaura cross-coupling reactions and transesterification reactions .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 59-64 °C (lit.) . Its SMILES string is Cn1cc(cn1)B2OC©©C©©O2 .Scientific Research Applications
Synthesis and Characterization
1-[(2-Phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is studied in the context of synthesis and characterization, with research focusing on its crystal structure and molecular conformations. One study reported the synthesis and characterization of related pyrazole compounds, confirming their structures using spectroscopic methods like FT-IR, NMR, and mass spectrometry, and further validated using X-ray diffraction. Density Functional Theory (DFT) calculations were performed to analyze the molecular structure, showing consistency with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022).
Molecular Structure and DFT Studies
Another significant area of research is the molecular structure analysis using DFT studies. For compounds similar to this compound, DFT studies have been used to calculate molecular structures, and results were found to be in agreement with those obtained from X-ray diffraction. This approach offers insights into the molecular conformation and electrostatic potential of the compounds (Yang, Huang, Chen, Chen, & Gao, 2021).
Applications in Organic Synthesis
Research has also explored the use of similar pyrazole compounds as intermediates in organic synthesis. These compounds are crucial for developing biologically active compounds, such as in the synthesis of anticancer and antibacterial agents. For instance, derivatives of pyrazole have been synthesized and screened for their antibacterial activity, demonstrating the potential utility of such compounds in medicinal chemistry (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
properties
IUPAC Name |
1-[(2-phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BN2O2/c1-21(2)22(3,4)27-23(26-21)19-14-24-25(16-19)15-18-12-8-9-13-20(18)17-10-6-5-7-11-17/h5-14,16H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKDNRPOZRKRHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



